molecular formula C17H23NO4 B13233514 4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid

4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid

Cat. No.: B13233514
M. Wt: 305.4 g/mol
InChI Key: VRHMCQIAUYLOFK-UHFFFAOYSA-N
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Description

4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring, which is further connected to a benzoic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow microreactor systems. These systems offer more efficient, versatile, and sustainable production compared to traditional batch processes .

Mechanism of Action

The mechanism of action of 4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid involves the protection and deprotection of the amine group. The Boc group protects the amine from unwanted reactions, allowing for selective modifications of other functional groups. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid is unique due to its combination of a Boc-protected pyrrolidine ring and a benzoic acid moiety. This structure allows for versatile applications in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals .

Biological Activity

The compound 4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid , also known by its CAS number 2060027-25-8, is a synthetic organic molecule characterized by its unique structural features, combining a benzoic acid moiety with a tert-butoxycarbonyl-protected pyrrolidine. This structure suggests potential applications in medicinal chemistry, particularly as a building block for drug development and enzyme inhibitors.

  • Molecular Formula : C17H23NO4
  • Molecular Weight : 305.4 g/mol
  • Structural Features : The presence of the tert-butoxycarbonyl group acts as a protective moiety for the amine, which can facilitate further chemical reactions without unwanted side products.

Potential Therapeutic Applications

  • Enzyme Inhibition : The structural characteristics of this compound allow it to potentially function as an enzyme inhibitor. Compounds with similar pyrrolidine structures have shown promise in inhibiting enzymes involved in various metabolic pathways.
  • Antimicrobial Activity : Some derivatives of benzoic acid have demonstrated antimicrobial properties. While direct evidence for this compound is lacking, its structural analogs may provide insights into its potential efficacy against bacterial or fungal strains.
  • Anti-inflammatory Effects : Benzoic acid derivatives are often explored for their anti-inflammatory properties, suggesting that this compound could also exhibit similar effects, particularly in inflammatory diseases.

Similar Compounds and Their Activities

Compound NameCAS NumberBiological ActivityReference
3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid889953-29-1Potential enzyme inhibitor
4-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid222987-24-8Antimicrobial properties observed
Tert-butyl 2-(3-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate914299-22-2Anti-inflammatory effects reported

The synthesis of this compound involves several steps including protection of the amine group and subsequent coupling with benzoic acid derivatives. The mechanism of action for potential biological activities remains to be elucidated but may involve interactions at the molecular level with specific enzymes or receptors.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

4-[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid

InChI

InChI=1S/C17H23NO4/c1-11-9-14(10-18(11)16(21)22-17(2,3)4)12-5-7-13(8-6-12)15(19)20/h5-8,11,14H,9-10H2,1-4H3,(H,19,20)

InChI Key

VRHMCQIAUYLOFK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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